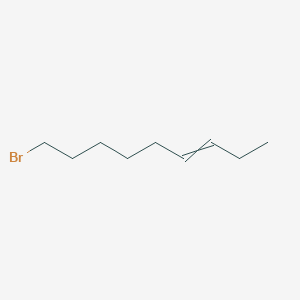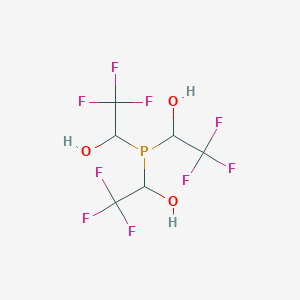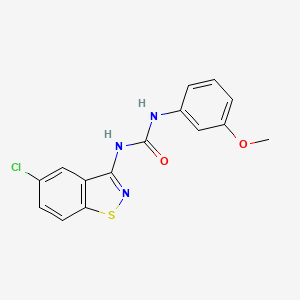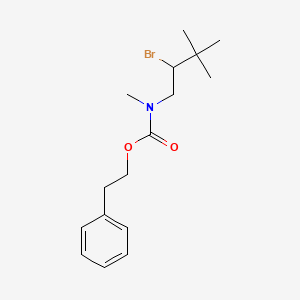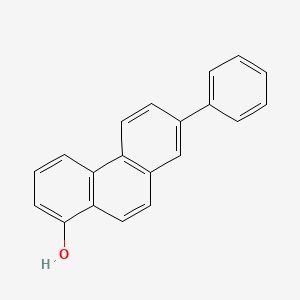![molecular formula C9H18N2O2 B14325033 2-[(E)-(Hex-5-en-1-yl)diazenyl]propane-2-peroxol CAS No. 111278-42-3](/img/structure/B14325033.png)
2-[(E)-(Hex-5-en-1-yl)diazenyl]propane-2-peroxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-(Hex-5-en-1-yl)diazenyl]propane-2-peroxol is an organic compound characterized by its unique structure, which includes a diazenyl group and a peroxol group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the stability of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-[(E)-(Hex-5-en-1-yl)diazenyl]propane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can participate in oxidation reactions, forming corresponding oxides.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions include oxides, amines, and substituted derivatives, depending on the reaction pathway and conditions .
Wissenschaftliche Forschungsanwendungen
2-[(E)-(Hex-5-en-1-yl)diazenyl]propane-2-peroxol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in oxidative stress studies.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of polymers and as an initiator in polymerization reactions.
Wirkmechanismus
The mechanism of action of 2-[(E)-(Hex-5-en-1-yl)diazenyl]propane-2-peroxol involves its interaction with molecular targets through its diazenyl and peroxol groups. The diazenyl group can form reactive intermediates that interact with cellular components, while the peroxol group can generate reactive oxygen species that induce oxidative stress. These interactions can affect various molecular pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
- 2-[(E)-(Hex-5-en-1-yl)diazenyl]ethanol
- 2-[(E)-(Hex-5-en-1-yl)diazenyl]butane-2-peroxol
Comparison: Compared to similar compounds, 2-[(E)-(Hex-5-en-1-yl)diazenyl]propane-2-peroxol is unique due to its specific combination of diazenyl and peroxol groups, which confer distinct chemical reactivity and biological activity. Its structure allows for a broader range of applications, particularly in fields requiring oxidative and reductive capabilities .
Eigenschaften
CAS-Nummer |
111278-42-3 |
|---|---|
Molekularformel |
C9H18N2O2 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
hex-5-enyl(2-hydroperoxypropan-2-yl)diazene |
InChI |
InChI=1S/C9H18N2O2/c1-4-5-6-7-8-10-11-9(2,3)13-12/h4,12H,1,5-8H2,2-3H3 |
InChI-Schlüssel |
LZZYCOHETWBZIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(N=NCCCCC=C)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methyl}benzamide](/img/structure/B14324963.png)

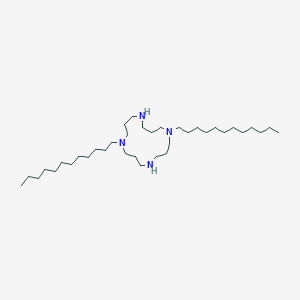


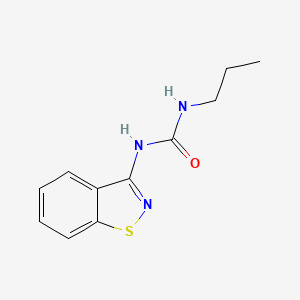
![4-({4-[(Undec-10-en-1-yl)oxy]phenyl}methoxy)benzonitrile](/img/structure/B14324982.png)
